molecular formula C5H8N2O B021642 3,4-Dimethyl-5-pyrazolone CAS No. 6628-22-4

3,4-Dimethyl-5-pyrazolone

Cat. No. B021642
CAS RN: 6628-22-4
M. Wt: 112.13 g/mol
InChI Key: PRCIXKQBKWRGMA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-pyrazolone is a derivative of pyrazole, which is a 5-membered heterocycle containing two adjacent nitrogen atoms . Compounds containing this functional group are useful commercially in analgesics and dyes .


Synthesis Analysis

The synthesis of 3,4-Dimethyl-5-pyrazolone involves a condensation reaction between ethyl acetoacetate and phenylhydrazine . The reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine has been described affording, quantitatively, 1-phenyl-3-methyl-5-pyrazolone or 1,3-dimethyl-5-pyrazolone, respectively, with a minimum time of reaction (1.5 h) and simple workup procedures .


Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Different mechanisms have been proposed for the reaction of hydrazine derivatives (methyl or phenyl) with ethyl acetoacetate . The tautomeric aspects of the targeted compounds have also been discussed .

Scientific Research Applications

Anticancer Activity

3,4-Dimethyl-5-pyrazolone has been used in the synthesis of pyrazolo [3,4-d]pyrimidines, which have shown significant in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . These compounds have potential as new candidates for further optimization as anticancer agents .

Anti-inflammatory and Analgesic Properties

Pyrazolone derivatives, including 3,4-Dimethyl-5-pyrazolone, have been widely used as anti-inflammatory and analgesics . These compounds have shown a wide range of biological and pharmacological activities .

Antimicrobial and Antifungal Activities

Pyrazole derivatives have shown diverse biological activities, including antimicrobial and antifungal properties . This makes 3,4-Dimethyl-5-pyrazolone a valuable compound in the development of new antimicrobial and antifungal agents .

Antidiabetic Agents

Pyrazole derivatives, including 3,4-Dimethyl-5-pyrazolone, have shown potential as antidiabetic agents . This opens up new possibilities for the development of novel treatments for diabetes .

Use in Dye Industry

5-Pyrazolone derivatives, including 3,4-Dimethyl-5-pyrazolone, are used as cotton azo dye to improve quality such as brightness and light fastness property .

Synthesis of Novel Compounds

3,4-Dimethyl-5-pyrazolone serves as a core element in the synthesis of novel compounds, showcasing its importance in organic synthesis . It has been used in the formation of pyrazol-3-one substrates, leading to the synthesis of new series of pyrazolo [3,4-d]pyrimidines .

Safety and Hazards

While specific safety and hazard information for 3,4-Dimethyl-5-pyrazolone is not available, it’s generally recommended to avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, avoid dust formation, do not ingest, and do not breathe vapours/dust .

Future Directions

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, the future directions of 3,4-Dimethyl-5-pyrazolone could involve its use in the synthesis of more complex compounds with potential pharmaceutical applications .

properties

IUPAC Name

3,4-dimethyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCIXKQBKWRGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271100
Record name 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-5-pyrazolone

CAS RN

6628-22-4
Record name 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one
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Record name 3,4-Dimethyl-5-pyrazolone
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Record name 3,4-Dimethyl-5-pyrazolone
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Record name 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one
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Record name 3,4-dimethyl-5-pyrazolone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can the research on 1-phenyl-3,4-dimethyl-5-pyrazolone be extrapolated to understand the reactivity of 3,4-dimethyl-5-pyrazolone?

A2: While both compounds share the core 3,4-dimethyl-5-pyrazolone structure, the presence of the phenyl group in 1-phenyl-3,4-dimethyl-5-pyrazolone can significantly alter its reactivity []. The phenyl group can exert both electronic and steric effects, influencing the molecule's behavior in chemical reactions. Therefore, directly extrapolating the reactivity of 1-phenyl-3,4-dimethyl-5-pyrazolone to 3,4-dimethyl-5-pyrazolone might not be accurate. Further research specifically focusing on 3,4-dimethyl-5-pyrazolone is needed to understand its unique reactivity profile.

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